ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine ring substituted with a pteridine moiety and a phenylamino group. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
ethyl 4-(4-anilinopteridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-2-28-19(27)26-12-10-25(11-13-26)18-23-16-15(20-8-9-21-16)17(24-18)22-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCOQWXHFZUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key Observations :
- Pteridine vs.
- Phenylamino Group: This group, shared with 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride , may improve lipophilicity and membrane permeability.
- Ethyl Carboxylate : Common across all compounds, this group likely improves aqueous solubility, a critical factor in drug design .
Pharmacological Implications
- Target Compound: The pteridine core suggests possible kinase inhibition or anticancer activity, as pteridine derivatives are known to target folate pathways .
- 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride: As a hydrochloride salt, it exhibits enhanced stability and solubility, making it suitable for pharmaceutical formulations .
- Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate : The nitro group may act as an electron-withdrawing substituent, influencing electronic properties and reactivity .
Biological Activity
Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
- Molecular Weight : 293.34 g/mol
Structural Characteristics
The compound features a piperazine ring, which is a common motif in pharmacologically active compounds, and a pteridine moiety that may contribute to its biological properties. The phenylamino group may enhance interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of pteridine compounds can inhibit tumor growth by interfering with DNA synthesis and cellular proliferation pathways. The pteridine structure is known for its role in folate metabolism, which is crucial for nucleotide synthesis.
- Antimicrobial Properties : Compounds containing piperazine and pteridine rings have demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study published in Cancer Letters investigated the effects of a similar pteridine derivative on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of piperazine derivatives, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 3: Neuroprotective Effects
In an experimental model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function in treated rats compared to controls. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
